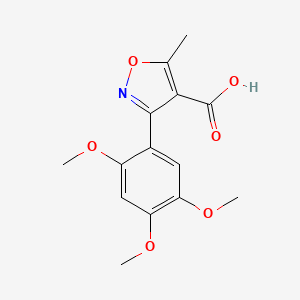
5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid: is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using acetic anhydride to yield the isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Isoxazole derivatives have been shown to exhibit a range of activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Isoxazole derivatives are known to interact with various biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways .
Comparison with Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
Uniqueness: What sets 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid apart from similar compounds is the presence of the 2,4,5-trimethoxyphenyl group. This group imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity. The trimethoxyphenyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C14H15NO6 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
5-methyl-3-(2,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO6/c1-7-12(14(16)17)13(15-21-7)8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,1-4H3,(H,16,17) |
InChI Key |
RZAYKFKKRHJIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2OC)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15334384.png)

![7-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B15334396.png)




![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)
